N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a cyclohexyl group, an ethoxyphenyl sulfonyl group, and a pyridinylmethyl group, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl chloride intermediate: The ethoxyphenyl sulfonyl chloride can be synthesized by reacting 4-ethoxybenzenesulfonyl chloride with a suitable chlorinating agent.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative to form the sulfonyl glycinamide.
Introduction of the cyclohexyl and pyridinylmethyl groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Pathways: Interference with critical biochemical pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
- N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(phenylmethyl)glycinamide
Uniqueness
N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C22H29N3O4S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C22H29N3O4S/c1-2-29-20-8-10-21(11-9-20)30(27,28)25(19-6-4-3-5-7-19)17-22(26)24-16-18-12-14-23-15-13-18/h8-15,19H,2-7,16-17H2,1H3,(H,24,26) |
InChI Key |
CQLLTRHRLNMVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.